Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate is a unique organophosphorus compound with the molecular formula C22H20NO2PS and a molecular weight of 393.448 g/mol . This compound is known for its distinctive structure, which includes a triphenylphosphoranylidene group, making it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method involves the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction parameters to ensure the high purity and consistency required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate involves its ability to participate in various chemical reactions due to its unique structure. The triphenylphosphoranylidene group acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers. The amino and thioxo groups also contribute to its reactivity, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used in organic synthesis.
Ethyl 2-(triphenylphosphoranylidene)propionate: Similar in structure and used in similar applications.
2-Thioxo-1,3-dithiol-carboxamides: Compounds with similar thioxo groups and applications in medicinal chemistry.
Uniqueness
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate is unique due to its combination of amino, thioxo, and triphenylphosphoranylidene groups, which provide a versatile reactivity profile. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C22H20NO2PS |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 3-amino-3-sulfanylidene-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C22H20NO2PS/c1-25-22(24)20(21(23)27)26(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H2,23,27) |
InChI Key |
MOCIRIUAXROXQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.